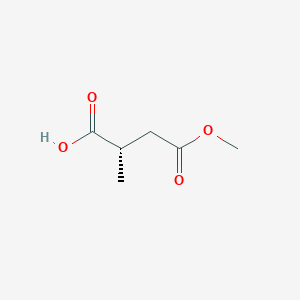

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methoxy-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQYBUYGFBXQGO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465340 | |

| Record name | (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111266-27-4 | |

| Record name | (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. The information is compiled from various public chemical databases and scientific literature. This document is intended to serve as a foundational resource, summarizing key molecular identifiers, physicochemical properties, and providing insights into its synthesis.

Core Chemical Properties

This compound, a chiral carboxylic acid and ester, possesses a unique set of properties stemming from its specific stereochemistry and functional groups. While extensive experimental data for this particular enantiomer is limited, a combination of computed data and information on the racemic mixture provides a solid foundation for its characterization.

Data Presentation: Chemical and Physical Properties

The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |

| CAS Registry Number | 111266-27-4 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [2] |

| Canonical SMILES | CC(CC(=O)OC)C(=O)O | [2] |

| InChI Key | UVQYBUYGFBXQGO-BYPYZUCNSA-N | [1] |

| Synonyms | (S)-2-Methylsuccinic acid 4-methyl ester, (2S)-4-methoxy-2-methyl-4-oxo-butanoic acid | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Reference |

| Boiling Point | 241-242 °C at 760 mmHg | Data for the racemic mixture. | |

| Melting Point | Not available | Experimental data not found. | |

| Solubility | Slightly soluble in DMSO, Water (with heat), Methanol | ||

| XLogP3 | -0.2 | Computed | [3] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |

| Rotatable Bond Count | 3 | Computed | [2] |

Experimental Protocols

Asymmetric Synthesis of (S)-Dimethyl 2-Methylsuccinate via Ene-Reductase-Catalyzed Reduction

This protocol is adapted from the synthesis of (S)-dimethyl 2-methylsuccinate and can likely be modified for the synthesis of the mono-ester. The key is the selection of an appropriate starting material and enzyme.

Objective: To synthesize (S)-dimethyl 2-methylsuccinate with high enantiomeric excess using an ene-reductase.

Materials:

-

Dimethyl mesaconate (or a suitable precursor for the mono-ester)

-

Ene-reductase (e.g., SeER from Saccharomyces eubayanus)

-

NADP⁺

-

Sodium formate

-

LbFDH (Formate Dehydrogenase from Lodderomyces beijerinckii)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: In a 200 mL conical flask, combine dimethyl mesaconate (e.g., 3.95 g, 500 mM), NADP⁺ (0.5 mM), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in a total volume of 50 mL of potassium phosphate buffer (100 mM, pH 7.0).

-

Incubation: Shake the reaction mixture at 37 °C.

-

pH Adjustment and Monitoring: Periodically monitor the pH of the reaction and adjust to 7.0 with 1 M HCl. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Quenching: Once the reaction has reached completion, quench the reaction by adding 1 M HCl.

-

Extraction: Extract the reaction mixture three times with equal volumes of a petroleum ether and ethyl acetate mixture (v/v = 4/1).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess determined by chiral GC analysis.

Visualizations

Logical Relationship of Chemical Data

The following diagram illustrates the logical flow of information presented in this guide, starting from the basic identification of the molecule to its synthesis and potential, though currently unknown, biological functions.

Experimental Workflow: Asymmetric Synthesis

The diagram below outlines the general workflow for the asymmetric synthesis of a chiral succinate derivative, such as (S)-dimethyl 2-methylsuccinate, using an enzymatic reduction approach.

References

Spectroscopic Data of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Due to the limited availability of experimental spectra for this specific enantiomer in public databases, this document combines available experimental data for its racemate and opposite enantiomer with predicted spectroscopic values to offer a thorough characterization. Detailed, generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.95 | Multiplet | 1H | -CH- |

| ~2.70 | Multiplet | 2H | -CH₂- |

| ~1.25 | Doublet | 3H | -CH₃ |

Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

¹³C NMR (Experimental - Racemic Mixture)

| Chemical Shift (ppm) | Assignment |

| 179.1 | -COOH |

| 172.5 | -C=O (ester) |

| 51.8 | -OCH₃ |

| 38.6 | -CH- |

| 34.9 | -CH₂- |

| 16.8 | -CH₃ |

Note: This data is for the racemic mixture of 4-Methoxy-2-methyl-4-oxobutanoic acid. The chemical shifts for the (S)-enantiomer are expected to be identical.

Table 2: Infrared (IR) Spectroscopy Data

IR (Experimental - (R)-enantiomer)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1200 | Strong | C-O stretch |

Note: This data is for the (R)-enantiomer. The IR spectrum of the (S)-enantiomer is expected to be identical.

Table 3: Mass Spectrometry (MS) Data

MS (Predicted)

| m/z | Interpretation |

| 147.0603 | [M+H]⁺ (Calculated for C₆H₁₁O₄⁺) |

| 169.0422 | [M+Na]⁺ (Calculated for C₆H₁₀O₄Na⁺) |

| 145.0450 | [M-H]⁻ (Calculated for C₆H₉O₄⁻) |

Note: Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width (typically a 90° pulse), acquisition time, and relaxation delay.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse program with broadband proton decoupling.

-

Set appropriate parameters, considering the longer relaxation times of quaternary carbons. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the peak positions (chemical shifts) in both spectra.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to improve ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to aid in structural elucidation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document details a validated synthetic pathway, outlines precise experimental protocols, and presents a thorough characterization of the target compound.

Introduction

This compound, also known as (S)-2-methylsuccinic acid 4-methyl ester, is a valuable chiral intermediate. Its stereodefined structure makes it a crucial component in the asymmetric synthesis of complex molecular targets, including pharmacologically active compounds. The precise installation of the stereocenter and the differentiated carboxylic acid and ester functionalities allow for regioselective transformations, making it a versatile tool for constructing intricate molecular architectures.

Chemical Structure:

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the asymmetric enzymatic reduction of a prochiral substrate to furnish the key intermediate, (S)-dimethyl 2-methylsuccinate. This is followed by a regioselective hydrolysis to yield the desired mono-acid.

Synthesis of (S)-dimethyl 2-methylsuccinate

The enantiomerically enriched diester is synthesized via an asymmetric reduction of dimethyl mesaconate catalyzed by an ene-reductase. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the enzymatic reduction has been reported and can be adapted for laboratory synthesis.

Synthesis of this compound

The final step involves the regioselective monohydrolysis of (S)-dimethyl 2-methylsuccinate. This can be achieved using an enzymatic approach, for example, with an esterase such as Pig Liver Esterase (PLE), which can selectively hydrolyze one of the two ester groups.[1][2][3][4] The differential steric hindrance around the two ester functionalities can also be exploited for selective chemical hydrolysis under carefully controlled conditions.

Reaction Scheme:

Experimental Protocol: Enzymatic Monohydrolysis (General Procedure)

-

Enzyme Preparation: A suspension of Pig Liver Esterase (PLE) in a suitable buffer (e.g., phosphate buffer, pH 7-8) is prepared.

-

Reaction Setup: (S)-dimethyl 2-methylsuccinate is dissolved in a minimal amount of a water-miscible co-solvent and added to the enzyme suspension.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting diester and the formation of the mono-acid.

-

Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic extracts are then dried and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol [5] |

| Appearance | Colorless oil or low-melting solid |

| CAS Number | 111266-27-4[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR spectral data for 4-methoxy-2-methyl-4-oxobutanoic acid are available and can be used as a reference for experimental verification.[6]

-

¹H NMR (Predicted): The spectrum is expected to show signals corresponding to the methyl protons of the ester, the methyl protons at the chiral center, the methylene protons, and the methine proton. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR (Predicted): The spectrum will display signals for the two carbonyl carbons (acid and ester), the methoxy carbon, the chiral methine carbon, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid and the ester, and C-O stretching vibrations. The typical C=O stretching frequency for a carboxylic acid is around 1700-1725 cm⁻¹, while for an ester, it is around 1735-1750 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules include the loss of the methoxy group and decarboxylation.[7][8][9][10]

Chiroptical Properties

Specific Rotation:

The optical activity of the enantiomerically enriched product is a critical measure of its stereochemical purity. The specific rotation is measured using a polarimeter. The value for the (S)-enantiomer is expected to be levorotatory. The specific rotation of the related compound, (S)-2-methylsuccinic acid, is reported as -8° (c=5, H₂O).[11] The specific rotation of the title compound should be experimentally determined.

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step linear sequence.

Caption: Synthetic workflow for this compound.

Characterization Logic

The characterization process follows a logical progression from confirming the molecular formula and connectivity to establishing the stereochemistry.

Caption: Logical workflow for the characterization of the target molecule.

Conclusion

This technical guide provides a clear and detailed pathway for the synthesis and characterization of this compound. The described biocatalytic approach for the key stereogenic step offers an efficient and environmentally benign route to this valuable chiral building block. The comprehensive characterization data serves as a benchmark for researchers in the field, facilitating the reliable production and application of this compound in the development of new chemical entities.

References

- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chembk.com [chembk.com]

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Despite a comprehensive search of scientific and chemical databases, detailed experimental data and protocols for this specific compound are limited in publicly accessible literature.

Chemical Identification

A clear identification of this compound is established with a specific CAS number and a standardized IUPAC name.

| Identifier | Value |

| CAS Number | 111266-27-4[1] |

| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid[2] |

Physicochemical Properties

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound have not been identified in publicly available scientific literature. While general methods for the synthesis of related keto acids and esters exist, specific procedures tailored to this compound are not documented. For instance, the preparation of a structurally related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, involves a Friedel–Crafts reaction, which may not be applicable to the target molecule.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or mechanism of action for this compound. General studies on analogs of 2-Methyl-4-oxobutanoic acid suggest that this class of compounds can be of interest in exploring enzyme inhibition and may have potential applications in areas like inflammation, cancer, and metabolic disorders. However, no specific data or signaling pathways have been elucidated for the title compound.

Due to the absence of information on biological pathways or experimental workflows, no diagrams can be provided at this time.

Conclusion

This compound is a well-defined chemical entity with an established CAS number and IUPAC name. However, a significant gap exists in the publicly available scientific literature regarding its experimental data, including physicochemical properties, synthesis and characterization protocols, and biological activity. This lack of information presents an opportunity for novel research to explore the properties and potential applications of this compound. Future work would be required to determine its characteristics and to ascertain if it has any utility in research or drug development.

References

Elusive Biological Activities of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid Derivatives: A Landscape of Unexplored Potential

Despite the growing interest in structurally related compounds for therapeutic applications, a comprehensive in-depth technical guide on the biological activity of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid derivatives remains a challenging endeavor due to a notable scarcity of specific research on this particular chiral scaffold. While the broader class of 4-oxobutanoic acid derivatives has shown promise in anticancer and enzyme-inhibitory research, detailed investigations into the (S)-enantiomer of this methoxy- and methyl-substituted variant are not extensively documented in publicly available scientific literature. This whitepaper aims to consolidate the available information on related compounds, highlighting the methodologies and potential biological pathways that could guide future research into the specific activities of this compound derivatives.

The Promise of the 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid core is a versatile pharmacophore, with various analogs demonstrating significant biological effects. Research into derivatives of this scaffold has primarily focused on their potential as anticancer agents and inhibitors of various enzymes.[1][2] These activities are largely attributed to the structural features of the butanoic acid chain, which can be readily modified to interact with diverse biological targets.

Anticancer Potential: An Uncharted Territory for the (S)-Enantiomer

Table 1: Anticancer Activity of Representative 4-Oxobutanoic Acid Analogs (Data not specific to this compound derivatives)

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazole-Isoxazoline Hybrids | A549 (Lung Carcinoma) | 1.49 - 1.51 | [1] |

| Tetrazole-Isoxazoline Hybrids | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |

| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | < 50 | [1] |

| Oleoyl Hybrids of Natural Antioxidants | PC-3 (Prostate Cancer) | < 50 | [1] |

Potential Mechanisms of Action: Insights from Related Compounds

For some 4-oxobutanoic acid derivatives, the proposed mechanism of anticancer activity involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[2] It is plausible that derivatives of this compound could also exert their effects through this or other related pathways.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols: A General Framework for Future Studies

While specific experimental protocols for this compound derivatives are not published, standard assays used for evaluating the biological activity of other 4-oxobutanoic acid analogs can be adapted.

Synthesis of Amide Derivatives

A common approach to modifying the 4-oxobutanoic acid scaffold is through the synthesis of amide derivatives. This can be achieved by reacting the carboxylic acid moiety with a variety of amines.

General Protocol for Amide Synthesis:

-

Dissolve the this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., DCC, EDC/HOBt) and stir at 0°C.

-

Add the desired amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.[3]

Caption: General workflow for amide synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.[1]

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The biological activity of this compound derivatives represents a largely unexplored area with significant potential for drug discovery. While direct evidence is currently lacking, the known activities of related 4-oxobutanoic acid analogs provide a strong rationale for further investigation. Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and their systematic evaluation in a panel of cancer cell lines. Subsequent studies should aim to elucidate the mechanism of action of the most potent compounds, including their effects on key signaling pathways and potential enzymatic targets. Such a focused research effort is essential to unlock the therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide on (S)-4-Methoxy-2-methyl-4-oxobutanoic acid: Physicochemical Properties and Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral derivative of succinic acid with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physicochemical properties, a plausible synthetic route, and insights into its three-dimensional structure based on computational modeling. It is important to note that as of the date of this publication, an experimental crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This document, therefore, also outlines a general experimental workflow for determining the crystal structure of such a compound, highlighting a critical area for future research.

Introduction

This compound is a small organic molecule featuring a carboxylic acid, a methyl ester, and a chiral center. Its structure suggests its potential utility as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The stereochemistry at the C2 position can be crucial for biological activity, making the study of its specific enantiomers, such as the (S)-enantiomer, of particular interest. A definitive understanding of its three-dimensional arrangement in the solid state, as would be provided by X-ray crystallography, is essential for rational drug design and development. However, a comprehensive search of crystallographic databases reveals a lack of experimental data for this compound. This guide consolidates the currently available information and provides a framework for future structural elucidation studies.

Physicochemical and Computed Properties

Quantitative data for this compound has been aggregated from various chemical databases. The following tables summarize its key computed physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | PubChem[1] |

| Molecular Formula | C6H10O4 | PubChem[1] |

| CAS Number | 111266-27-4 | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O | PubChem[1] |

| InChI Key | UVQYBUYGFBXQGO-BYPYZUCNSA-N | PubChem[1] |

| Computed Property | Value | Source |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 146.05790880 g/mol | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 141 | PubChem[1] |

Synthesis and Crystallization

A potential synthetic pathway is outlined below. This process would begin with the reaction of 2-methylsuccinic anhydride with methanol to yield a racemic mixture of 4-methoxy-2-methyl-4-oxobutanoic acid. The enantiomers could then be separated using chiral resolution techniques, or a stereospecific synthesis could be developed.

Proposed Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step for which no specific protocol for the title compound exists. The following is a general methodology that can be adapted.

-

Purification of the Compound: The synthesized this compound should be purified to the highest possible degree, for example, by column chromatography or recrystallization.

-

Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Suitable solvents might include ethyl acetate, acetone, ethanol, or mixtures with non-polar solvents like hexane.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Structural Information

Current Status of Crystal Structure Determination

A thorough search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no experimental crystal structure for this compound. The lack of this data prevents a definitive analysis of its solid-state conformation, intermolecular interactions, and packing motifs.

Computationally Predicted 3D Structure

In the absence of experimental data, computational methods can provide a predicted three-dimensional structure. PubChem provides a computed 3D conformer for this compound. It is important to recognize that this represents a low-energy conformation in a vacuum and may not reflect the precise geometry adopted in a crystal lattice, where intermolecular forces play a significant role. This predicted structure can, however, be a useful tool for initial computational docking studies and for understanding the molecule's general shape and functional group disposition.

Hypothetical Workflow for Crystal Structure Determination

The following diagram outlines the standard workflow for determining the crystal structure of a small molecule like this compound, assuming suitable crystals can be obtained.

Caption: General workflow for crystal structure determination.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities of this compound. Consequently, no associated signaling pathways have been identified. This represents a significant knowledge gap and an opportunity for future research to explore the potential therapeutic applications of this compound.

Conclusion

This compound is a chiral molecule with potential for further chemical and biological investigation. This guide has summarized its known physicochemical properties and presented a plausible route for its synthesis. The most significant gap in our understanding of this compound is the absence of an experimentally determined crystal structure. The determination of its solid-state structure through X-ray crystallography is a crucial next step to enable a deeper understanding of its properties and to facilitate its application in fields such as drug design and materials science. Further research into its biological effects is also warranted to uncover any potential therapeutic value.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the enantioselective production of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. The described methodology focuses on a chemoenzymatic approach, leveraging the high selectivity of enzymatic catalysis to establish the desired stereocenter, followed by a selective chemical hydrolysis step. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as (S)-2-methylsuccinic acid 4-methyl ester, is a valuable chiral intermediate. The presence of a stereogenic center and two distinct carboxylic acid functionalities, one of which is protected as a methyl ester, makes it a versatile synthon for the construction of complex molecular architectures. The development of efficient and highly selective methods for its synthesis is crucial for its application in the development of new chemical entities. This guide outlines a two-step synthetic strategy commencing with the asymmetric reduction of a prochiral substrate followed by a selective monohydrolysis.

Synthetic Strategy Overview

The enantioselective synthesis of the target molecule is achieved through a two-step process:

-

Enzymatic Asymmetric Reduction: The synthesis begins with the asymmetric reduction of the carbon-carbon double bond of dimethyl mesaconate. This key step is catalyzed by an ene-reductase (ER) to produce (S)-dimethyl 2-methylsuccinate with high enantiopurity.

-

Selective Monohydrolysis: The resulting (S)-dimethyl 2-methylsuccinate is then subjected to a selective monohydrolysis to yield the final product, this compound.

This strategy offers the advantage of establishing the chiral center early in the synthesis with high enantioselectivity, a hallmark of biocatalysis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Enzymatic Asymmetric Reduction of Dimethyl Mesaconate to (S)-Dimethyl 2-methylsuccinate

This protocol is adapted from a published procedure for the synthesis of (S)-dimethyl 2-methylsuccinate using the ene-reductase SeER.[1]

-

Materials:

-

Dimethyl mesaconate

-

NADP⁺

-

Sodium formate

-

SeER wet cells (Saccharomyces eubayanus ene-reductase)

-

LbFDH (Lactobacillus from an uncharacterized species formate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

1 M HCl

-

-

Procedure:

-

To a 200 mL conical flask, add dimethyl mesaconate (3.95 g, 500 mM), NADP⁺ (0.5 mM, 0.39 g/L), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0) to a total volume of 50 mL.

-

Shake the reaction mixture at 37°C.

-

Monitor the pH of the reaction and adjust to pH 7.0 with 1 M HCl at intervals.

-

Monitor the reaction progress by TLC and GC.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-dimethyl 2-methylsuccinate.

-

Step 2: Selective Monohydrolysis of (S)-Dimethyl 2-methylsuccinate

This is a general procedure for the monohydrolysis of symmetric diesters and may require optimization for this specific substrate.[2]

-

Materials:

-

(S)-Dimethyl 2-methylsuccinate

-

Tetrahydrofuran (THF)

-

0.25 M aqueous NaOH or KOH solution

-

1 M HCl

-

Ethyl acetate

-

Sodium chloride

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve (S)-Dimethyl 2-methylsuccinate in THF.

-

Add water to the solution.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

To this mixture, add 1.2 equivalents of a 0.25 M aqueous NaOH or KOH solution dropwise with stirring.

-

Stir the reaction mixture for one hour at 0°C.

-

Acidify the reaction mixture with 1 M HCl at 0°C.

-

Saturate the aqueous layer with NaCl and extract with ethyl acetate (4 times).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis based on literature values for analogous reactions.

| Step | Product | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | (S)-Dimethyl 2-methylsuccinate | Dimethyl mesaconate | Ene-reductase (SeER) | 80 | 98 |

| 2 | This compound | (S)-Dimethyl 2-methylsuccinate | aq. NaOH or KOH | - | >98 (expected) |

Yield and e.e. for Step 1 are based on the enzymatic reduction of dimethyl mesaconate.[1] The yield for Step 2 is dependent on the specific reaction conditions and substrate, and would need to be determined experimentally. The enantiomeric excess is expected to be maintained during the hydrolysis step.

Alternative Synthetic Strategies

While the chemoenzymatic approach is highlighted, other strategies for the enantioselective synthesis of the target molecule or its precursors exist.

-

Chiral Auxiliary-Based Synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction.[3] For a related compound, (S)-4-methyloctanoic acid, a pseudoephedrine derivative has been used as a chiral auxiliary for a stereospecific alkylation.[4]

-

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of the C=C double bond of a suitable precursor, such as monomethyl itaconate, using a chiral metal catalyst is another potential route.[5]

-

Resolution of a Racemic Mixture: A racemic mixture of 4-Methoxy-2-methyl-4-oxobutanoic acid can be synthesized and then resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.[2]

Conclusion

The described chemoenzymatic route offers a promising and efficient method for the enantioselective synthesis of this compound. The high selectivity of the enzymatic reduction step ensures the production of the key intermediate, (S)-dimethyl 2-methylsuccinate, with excellent enantiopurity. Subsequent selective monohydrolysis provides the desired final product. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chiral building block for their synthetic endeavors. Further optimization of the monohydrolysis step will be key to maximizing the overall efficiency of this synthetic sequence.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2008150487A2 - Synthesis of half esters - Google Patents [patents.google.com]

- 3. 2-Methylene-succinate 4-methyl ester | Benchchem [benchchem.com]

- 4. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid with potential applications in organic synthesis and drug development. However, a comprehensive review of the scientific literature reveals a significant scarcity of data specifically pertaining to the (S)-enantiomer. This technical guide consolidates the available information on 4-methoxy-2-methyl-4-oxobutanoic acid, including its chemical and physical properties, with a focus on distinguishing between data for the racemate, the (R)-enantiomer, and the target (S)-enantiomer. Due to the limited specific information on the (S)-form, this document also explores the context of the closely related 2-methylsuccinic acid and proposes a potential stereospecific synthetic route for this compound. The aim is to provide a foundational resource for researchers and to highlight the current knowledge gaps, thereby encouraging further investigation into the unique properties and potential applications of this specific stereoisomer.

Chemical and Physical Properties

Detailed experimental data for this compound is sparse. The following table summarizes the available computed and experimental data for the general compound and its specific stereoisomers. It is crucial to note the specific form of the compound when considering these properties for experimental design.

| Property | Value | Compound Form | Source |

| Molecular Formula | C₆H₁₀O₄ | General | PubChem[1] |

| Molecular Weight | 146.14 g/mol | General | PubChem[1][2] |

| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | (S)-enantiomer | PubChem[1] |

| (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | (R)-enantiomer | PubChem[2] | |

| CAS Number | Not available | (S)-enantiomer | |

| 81025-83-4 | (R)-enantiomer | PubChem[2] | |

| 23268-03-3 | Unspecified stereochemistry | PubChem[1] | |

| Canonical SMILES | C--INVALID-LINK--C(=O)O | (S)-enantiomer (inferred) | |

| C--INVALID-LINK--C(=O)O | (R)-enantiomer | PubChem[2] | |

| InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N | (R)-enantiomer | PubChem[2] |

| UVQYBUYGFBXQGO-UHFFFAOYSA-N | Unspecified stereochemistry | PubChem[1] | |

| Computed XLogP3 | 0.1 | General | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | General | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | General | PubChem[1][2] |

| Rotatable Bond Count | 4 | General | PubChem[1][2] |

| Exact Mass | 146.05790880 Da | General | PubChem[1][2] |

| Topological Polar Surface Area | 63.6 Ų | General | PubChem[1][2] |

| Boiling Point | 241-242 °C at 760 mmHg (lit.) | (R)-enantiomer | BOC Sciences[] |

| Density | 1.150 g/mL at 25°C (lit.) | (R)-enantiomer | BOC Sciences[] |

Applications and Research Context of Related Compounds

While there is a notable absence of literature on the specific applications of this compound, research on its parent compound, 2-methylsuccinic acid, and its (R)-enantiomer provides some context for its potential utility.

2-Methylsuccinic Acid:

2-Methylsuccinic acid is a dicarboxylic acid that has been identified as a component of urban aerosols and has applications as a building block in organic synthesis.[4][5] It is used as a dyestuff intermediate and in the synthesis of pharmaceuticals.[6] Microbial production of 2-methylsuccinic acid has been explored, highlighting its potential as a bio-based chemical.[7]

(R)-4-Methoxy-2-methyl-4-oxobutanoic Acid:

The (R)-enantiomer, also known as (R)-(+)-2-methylsuccinic acid 4-methyl ester, is commercially available and is used in studies of nucleophilic addition, ester cleavage, and stereochemical behavior.[][8] It serves as a chiral building block for the synthesis of diacid derivatives and other multifunctional chiral compounds.[]

Given the applications of its enantiomer and parent dicarboxylic acid, it is plausible that this compound could serve as a valuable chiral building block in the stereospecific synthesis of complex organic molecules, including active pharmaceutical ingredients. However, without specific studies on its biological activity, its role in drug development remains speculative.

Proposed Stereospecific Synthesis of this compound

No specific experimental protocol for the synthesis of this compound was found in the reviewed literature. However, a plausible stereospecific synthetic route can be proposed based on established methods in asymmetric synthesis. One such approach could involve the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-methylenesuccinic acid 4-methyl ester, using a chiral catalyst.

Proposed Synthetic Protocol:

Step 1: Synthesis of 4-methyl 2-methylenesuccinate This starting material can be prepared from itaconic acid. Esterification of itaconic acid with methanol under acidic conditions can yield a mixture of mono- and di-esters, from which the desired 4-methyl 2-methylenesuccinate can be isolated.

Step 2: Asymmetric Hydrogenation The asymmetric hydrogenation of 4-methyl 2-methylenesuccinate would be the key stereochemistry-determining step. A chiral ruthenium or rhodium-based catalyst, such as one complexed with a BINAP ligand, could be employed.

-

Reaction: 4-methyl 2-methylenesuccinate is dissolved in a suitable solvent like methanol or ethanol.

-

Catalyst: A catalytic amount of a chiral Ru-BINAP or Rh-BINAP complex is added.

-

Conditions: The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature. The reaction progress is monitored by techniques like TLC or GC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Purification The resulting this compound would be purified using standard techniques such as column chromatography on silica gel or by crystallization to achieve high enantiomeric purity.

Note: This proposed protocol is hypothetical and would require experimental optimization of reaction conditions, catalyst selection, and purification methods.

Experimental Workflows

The following diagrams illustrate generalized workflows for the chemical synthesis and analysis of a chiral compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of a chiral organic molecule.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any studies on the biological activity or the involvement of this compound in any signaling or metabolic pathways. This represents a significant gap in the current understanding of this compound. Future research should focus on screening this molecule for various biological activities, such as enzyme inhibition or receptor binding, to elucidate its potential therapeutic applications.

Conclusion and Future Outlook

This compound is a chiral molecule with potential as a synthetic building block. However, the current body of scientific literature is remarkably sparse, with a significant lack of data on its specific synthesis, properties, and biological activities. This technical guide has compiled the available information on the general compound and its enantiomers, highlighted the research context of related molecules, and proposed a potential synthetic route.

To unlock the full potential of this compound, further research is imperative. Key areas for future investigation include:

-

Development and optimization of a stereospecific synthesis to produce the (S)-enantiomer with high purity.

-

Thorough experimental characterization of its physicochemical properties.

-

Comprehensive screening for biological activity to identify potential therapeutic applications.

-

Comparative studies with the (R)-enantiomer to understand the role of stereochemistry in its biological function.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound in drug discovery and development.

References

- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]

- 5. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]

- 7. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide on the Physical and Chemical Stability of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Disclaimer: As of the last update, specific experimental stability data for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid is not extensively available in published literature. This guide is therefore intended to provide a comprehensive framework for assessing its stability, based on established principles of chemical stability, forced degradation studies, and analytical method development for structurally related molecules. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific research or drug development programs.

Introduction

This compound is a chiral carboxylic acid containing a methyl ester functional group. Its chemical structure suggests potential susceptibility to hydrolysis, particularly of the ester linkage, under both acidic and basic conditions. The stereochemical integrity at the chiral center is another critical stability parameter. Understanding the physical and chemical stability of this molecule is paramount for its development as a potential pharmaceutical agent or intermediate, ensuring its quality, safety, and efficacy throughout its shelf life.

This technical guide outlines a systematic approach to evaluating the stability of this compound, encompassing its degradation profile under various stress conditions and the development of a stability-indicating analytical method.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. Experimental determination of these properties is a crucial first step in its stability assessment.

| Property | Value (Computed) | Source |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |

| CAS Number | 111266-27-4 | [1] |

Predicted Stability Profile and Potential Degradation Pathways

Based on its functional groups—a carboxylic acid and a methyl ester—the primary anticipated degradation pathway for this compound is hydrolysis.

-

Acid and Base Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (S)-2-methylsuccinic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

-

Thermal Stress: At elevated temperatures, decarboxylation could potentially occur, although this typically requires harsh conditions for this type of structure.

-

Oxidative Stress: The molecule is not expected to be highly susceptible to oxidation, as it lacks readily oxidizable functional groups. However, testing under oxidative conditions is still a standard component of forced degradation studies.

-

Photostability: The absence of a significant chromophore suggests that the molecule may be relatively stable to light. However, photostability testing is necessary to confirm this.

Proposed Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are proposed.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be suitable for monitoring the stability of this compound. The method should be capable of separating the parent compound from all its potential degradation products.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The following conditions are proposed for the forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl at 60 °C for 24 hours. |

| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH at room temperature for 4 hours. |

| Oxidative | 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours. |

| Thermal | Solid drug substance maintained at 80 °C for 48 hours. |

| Photolytic | Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Visualization of Experimental Workflow

The logical flow of a comprehensive stability study for this compound is depicted below.

Caption: Workflow for the stability assessment of this compound.

Hypothetical Data Presentation

The results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Hypothetical Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent | Major Degradation Product(s) |

| 0.1 M HCl, 60 °C, 24h | 8.5 | (S)-2-methylsuccinic acid |

| 0.1 M NaOH, RT, 4h | 15.2 | (S)-2-methylsuccinic acid |

| 3% H₂O₂, RT, 24h | < 1.0 | No significant degradation |

| Dry Heat, 80 °C, 48h | < 1.0 | No significant degradation |

| Photolytic | < 1.0 | No significant degradation |

Proposed Signaling Pathway Diagram (Illustrative)

If this compound were being investigated as a pro-drug of a hypothetical enzyme inhibitor, its activation and mechanism of action could be visualized as follows.

Caption: Hypothetical metabolic activation pathway of this compound.

Conclusion

References

A Technical Guide to the Potential Research Applications of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chemical compound with limited publicly available research data. The potential applications, experimental protocols, and data presented in this document are largely extrapolated from studies on structurally analogous compounds, including methylsuccinic acid, succinimide derivatives, and other dicarboxylic acids. This guide is intended to provide a theoretical framework for potential research directions and should not be interpreted as a summary of established activities.

Introduction

This compound is a chiral dicarboxylic acid monoester. Its structure, featuring a stereocenter, a carboxylic acid group, and a methyl ester, suggests a potential for diverse biological activities. While direct research on this specific molecule is scarce, its structural similarity to known bioactive molecules provides a foundation for exploring its potential in several key research areas. This technical guide outlines these potential applications, supported by hypothetical experimental frameworks and data based on analogous compounds.

The primary areas of potential investigation for this compound include:

-

Metabolic Disorders: As an analogue of methylsuccinic acid, a known metabolite, it may play a role in or modulate metabolic pathways.[1][2][3][4]

-

Neurological Disorders: The succinic acid core is a key feature of succinimide-based anticonvulsant drugs.[5][6][7][8][9][10]

-

Enzyme Inhibition: Dicarboxylic acids are known to act as enzyme inhibitors, suggesting potential therapeutic applications.[11][12][13][14][15]

This guide will delve into these potential applications, providing detailed hypothetical experimental protocols and data to facilitate further research and drug discovery efforts.

Potential Research Applications and Supporting Data

Modulator of Metabolic Pathways

Given its structural similarity to methylsuccinic acid, a metabolite in fatty acid and amino acid metabolism, this compound could potentially influence these pathways.[2][4] Dicarboxylic acids are known to be involved in mitochondrial and peroxisomal β-oxidation.[16][17][18][19][20]

Table 1: Hypothetical Inhibitory Activity on Key Metabolic Enzymes

| Enzyme Target | Analogous Inhibitor | Hypothetical IC50 (µM) for this compound | Assay Type |

| Succinate Dehydrogenase | Malonate | 75 | Enzyme kinetics |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dicarboxylic acids | 120 | Cell-based fatty acid oxidation assay |

| Prolyl Oligopeptidase (POP) | Dicarboxylic acid amides | 50 | Fluorometric enzyme inhibition assay |

Anticonvulsant Agent for Neurological Disorders

The succinimide moiety, derived from succinic acid, is a well-established pharmacophore in anticonvulsant drugs.[5][6][7] It is plausible that this compound could exhibit anticonvulsant properties.

Table 2: Hypothetical Anticonvulsant Activity in Animal Models

| Seizure Model | Test Parameter | Hypothetical ED50 (mg/kg) for this compound | Route of Administration |

| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | 85 | Intraperitoneal (i.p.) |

| Subcutaneous Pentylenetetrazole (scPTZ) | Inhibition of clonic seizures | 150 | Intraperitoneal (i.p.) |

| 6 Hz Psychomotor Seizure Test | Protection against seizures | 60 | Intraperitoneal (i.p.) |

Enzyme Inhibitor for Therapeutic Intervention

The dicarboxylic acid structure of the target compound makes it a candidate for enzyme inhibition, particularly for enzymes that recognize dicarboxylic substrates.[11][12]

Table 3: Hypothetical Kinetic Parameters for Enzyme Inhibition

| Enzyme Target | Analogous Inhibitor | Hypothetical Ki (µM) | Mechanism of Inhibition |

| Acetylcholinesterase | Succinic acid derivatives | 95 | Reversible, Competitive |

| Angiotensin-Converting Enzyme (ACE) | Dicarboxylic acid derivatives | 40 | Competitive |

Experimental Protocols

Protocol for Assessing Metabolic Enzyme Inhibition

Objective: To determine the in vitro inhibitory effect of this compound on succinate dehydrogenase activity.

Materials:

-

This compound

-

Mitochondrial fraction isolated from rat liver

-

Succinate dehydrogenase assay kit (containing succinate, electron acceptor dye, and assay buffer)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to obtain a range of concentrations.

-

In a 96-well plate, add the mitochondrial fraction to the assay buffer.

-

Add the different concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., malonate).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the succinate substrate and the electron acceptor dye.

-

Measure the absorbance at the appropriate wavelength at regular intervals for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Evaluating Anticonvulsant Activity

Objective: To assess the anticonvulsant efficacy of this compound in the maximal electroshock (MES) seizure model in mice.

Materials:

-

This compound

-

Male NMRI mice (20-25 g)

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Corneal electrodes

-

Electroshock device

Procedure:

-

Dissolve or suspend this compound in the vehicle to the desired concentrations.

-

Administer the test compound intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses. Administer the vehicle to a control group.

-

After a predetermined time (e.g., 30 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Record the number of animals protected from the tonic hindlimb extension in each group.

-

Calculate the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Protocol for Characterizing Enzyme Inhibition Kinetics

Objective: To determine the mechanism of inhibition of acetylcholinesterase by this compound.

Materials:

-

This compound

-

Purified acetylcholinesterase (AChE)

-

Acetylthiocholine (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and serially dilute it.

-

In a 96-well plate, add AChE and different concentrations of the test compound to the phosphate buffer.

-

Prepare a range of substrate (acetylthiocholine) concentrations.

-

Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture. Simultaneously add DTNB.

-

Measure the rate of the reaction by monitoring the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Repeat the experiment with different fixed concentrations of the inhibitor and varying substrate concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).

Visualizations

Hypothetical Metabolic Pathway Involvement

Caption: Hypothetical modulation of a metabolic pathway.

Workflow for Anticonvulsant Activity Screening

Caption: Workflow for anticonvulsant drug discovery.

Principle of Competitive Enzyme Inhibition

Caption: Competitive inhibition of an enzyme's active site.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest a promising landscape for future research. Its potential roles as a modulator of metabolic pathways, an anticonvulsant agent, and an enzyme inhibitor are grounded in the established activities of structurally related compounds. The hypothetical frameworks and protocols provided in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this and similar molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound Methylsuccinic acid (FDB022704) - FooDB [foodb.ca]

- 3. Exposome-Explorer - Methylsuccinic acid (Compound) [exposome-explorer.iarc.fr]

- 4. Human Metabolome Database: Showing metabocard for Methylsuccinic acid (HMDB0001844) [hmdb.ca]

- 5. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 18. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]

- 20. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a derivative of succinic acid, is a chiral organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2] Its molecular structure, featuring a carboxylic acid, a methyl ester, and a chiral center, dictates its physicochemical properties, including solubility. Solubility is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy.[3][4][5][6] This document provides a comprehensive technical overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a theoretical framework for understanding its behavior in various solvent systems.

Compound Details:

-

IUPAC Name: (2S)-4-methoxy-2-methyl-4-oxobutanoic acid[2]

-

Molecular Weight: 146.14 g/mol [1]

-

CAS Number: 111266-27-4[2]

Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like," where substances with similar polarity and intermolecular forces tend to be miscible.[3][7] The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

-

Polar Functional Groups: The carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups can participate in hydrogen bonding and dipole-dipole interactions. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor.[8]

-

Non-Polar Functional Groups: The methyl group (-CH₃) and the ethyl backbone contribute to the molecule's non-polar character.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit moderate to good solubility in these solvents. The carboxylic acid group can ionize (especially in water) and form strong hydrogen bonds with the solvent molecules.[9]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the solute's polar functional groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as the non-polar solvent molecules cannot effectively solvate the polar carboxylic acid and ester groups.[7]

Quantitative Solubility Data

Note: As specific experimental data for this compound is not widely published, the following table presents a representative structure for reporting empirically determined solubility values. These values are illustrative and should be determined experimentally.

| Solvent | Solvent Class | Temperature (°C) | Predicted Solubility (g/L) |

| Water | Polar Protic | 25 | Moderate |

| Ethanol | Polar Protic | 25 | Soluble |

| Methanol | Polar Protic | 25 | Soluble |

| Acetone | Polar Aprotic | 25 | Moderately Soluble |

| Ethyl Acetate | Polar Aprotic | 25 | Sparingly Soluble |

| Dichloromethane | Non-Polar | 25 | Sparingly Soluble |

| Hexane | Non-Polar | 25 | Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic (or equilibrium) solubility is the Isothermal Shake-Flask Method .[5][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

4.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the saturated state.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is achieved.[5][11]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualizations

5.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

5.2 Structure-Solubility Relationship Diagram

This diagram outlines the logical relationship between the molecular features of this compound and its predicted solubility in different solvent classes.

Caption: Predicting Solubility from Molecular Structure.

References

- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O4 | CID 11423665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

An In-depth Technical Guide to (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: Stereochemistry and Importance

For Researchers, Scientists, and Drug Development Professionals

Abstract